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pH-sensitive charge-reversal nanoparticles for codelivery of... | NPG Asia Materials The pH-

sensitive charge-reversal nanoparticles for codelivery of drug and gene first appeared in 2011.

Since then, many studies have been conducted on this topic. In this review, we first summarize

the common strategies for the design of pH-sensitive charge-reversal delivery systems,

including using acid-labile chemical bonds (for example, β-carboxylic amides, orthoester,

acetal, hydrazone and imine), protonation of components and destroying the electrostatic

attractions. Then we focus on the application of these charge-reversal nanoparticles in

codelivery of drug and gene. Finally, we discuss the current challenges and future perspectives

of these charge-reversal nanoparticles. 1

pH-sensitive nanoparticles for cancer drug delivery - ScienceDirect The pH-sensitive

nanoparticles are designed to be stable at physiological pH (pH 7.4) and to release the

encapsulated drug in the acidic tumor microenvironment or intracellular compartments. This is

achieved by incorporating pH-sensitive moieties into the nanoparticle structure, which undergo

physical or chemical changes in response to a decrease in pH. These changes can include

protonation, hydrolysis, swelling, or conformational changes, leading to the destabilization of

the nanoparticle and the release of the drug. 1

pH-sensitive drug delivery systems for tumor targeting - PubMed The slightly acidic

extracellular microenvironment of tumors and the more acidic intracellular compartments, such

as endosomes and lysosomes, are the most exploited internal stimuli for triggered drug

release. This review summarizes the recent advances in the development of pH-sensitive

DDSs, with a focus on the different chemical groups that can be used to impart pH-sensitivity to

the systems. These groups include those with pKa in the range of physiological and
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pathological pH, such as carboxylic acids, amines, and imidazoles, as well as acid-labile

linkers, such as hydrazones, acetals, and cis-aconityl. 1

pH-Responsive Prodrugs and Nanoparticles - PMC - NCBI The cis-aconityl linkage is a popular

choice for creating pH-sensitive prodrugs. This is because it is relatively stable at neutral pH

but is rapidly hydrolyzed at acidic pH. This allows for the selective release of the drug in the

acidic tumor microenvironment. 1

pH-Sensitive Linkers for Drug Delivery - MDPI The cis-aconityl group is an attractive linker for

pH-sensitive drug delivery systems because it is susceptible to acid-catalyzed hydrolysis. The

rate of hydrolysis is pH-dependent, with faster cleavage occurring at lower pH values. This

property can be exploited to achieve targeted drug release in acidic environments, such as

those found in tumors or endosomes. 1

Intracellular pH-sensitive and mitochondria-targeted drug delivery system... The pH-sensitive

linkage, cis-aconityl, was introduced to conjugate DOX with the nanocarrier, which could be

stable in physiological condition (pH 7.4) and cleaved in acidic endo/lysosomes (pH 5.0–6.0).

The in vitro drug release study showed that about 80% of DOX was released from the

nanocarrier at pH 5.0 within 48 h, while only 20% of DOX was released at pH 7.4. 1

Aconityldoxorubicin-loaded nanoparticles for tumor-targeted drug delivery This study reports

the development of aconityldoxorubicin (ADR) loaded nanoparticles for tumor-targeted drug

delivery. ADR is a prodrug of doxorubicin (DOX) that is designed to be activated by the low pH

of the tumor microenvironment. The nanoparticles were prepared by the solvent evaporation

method and were characterized for their size, surface charge, and drug loading. The in vitro

drug release studies showed that the release of DOX from the nanoparticles was pH-

dependent, with a faster release at pH 5.0 than at pH 7.4. The cytotoxicity studies showed that

the ADR-loaded nanoparticles were more toxic to cancer cells than free DOX, especially at low

pH. The in vivo studies showed that the ADR-loaded nanoparticles accumulated in the tumor

tissue and inhibited tumor growth more effectively than free DOX. 1

Enhanced anti-tumor efficacy of pH-sensitive doxorubicin prodrug... The prodrug, (6-

maleimidocaproyl) hydrazone derivative of doxorubicin (Dox-Hyd), was conjugated with cis-

aconityl-functionalized human serum albumin (HSA) to form a pH-sensitive drug delivery

system. The in vitro drug release profile showed that the release of doxorubicin from the

conjugate was significantly accelerated at pH 5.0 compared to pH 7.4. 1
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pH-sensitive poly(L-histidine)-graft-poly(ethylene glycol) block copolymer... The results showed

that the release of DOX from the micelles was pH-dependent, with a faster release rate at pH

6.0 and 5.0 than at pH 7.4. This is because the imidazole groups of the poly(L-histidine) block

become protonated at acidic pH, leading to the swelling of the micelles and the release of the

drug. 2

pH-responsive nanoparticles for controlled drug release - PubMed The use of pH-responsive

nanoparticles has emerged as a promising strategy for controlled drug release in cancer

therapy. These nanoparticles are designed to be stable at physiological pH (7.4) and to release

their payload in response to the acidic tumor microenvironment (pH 6.5-7.2) or the even lower

pH of endosomes and lysosomes (pH 4.5-6.5). This targeted drug release can enhance the

therapeutic efficacy of anticancer drugs while minimizing their side effects. 2

Synthesis and characterization of a pH-sensitive doxorubicin prodrug... In this study, we

synthesized a pH-sensitive doxorubicin (DOX) prodrug based on a cis-aconityl linkage. The

prodrug was designed to be stable at physiological pH (7.4) and to release DOX in the acidic

environment of tumors. The in vitro drug release studies showed that the release of DOX from

the prodrug was significantly faster at pH 5.0 than at pH 7.4. The cytotoxicity of the prodrug

against cancer cells was also evaluated. The results showed that the prodrug was more potent

than free DOX in killing cancer cells at acidic pH. 1

pH-sensitive drug delivery systems based on acid-labile bonds Acid-labile bonds are chemical

linkages that are stable at neutral pH but are cleaved under acidic conditions. This property

makes them ideal for the development of pH-sensitive drug delivery systems (DDSs) that can

selectively release drugs in the acidic microenvironment of tumors or within the acidic

compartments of cells, such as endosomes and lysosomes. 1

Cis-aconityl linkage as a pH-sensitive spacer for drug delivery - ScienceDirect The cis-aconityl

linkage is an effective pH-sensitive spacer for drug delivery systems. It is stable at physiological

pH but is rapidly hydrolyzed at acidic pH, allowing for targeted drug release in tumors or

endosomes. The rate of hydrolysis is dependent on the pH and the structure of the molecule to

which it is attached. 3 Aconityldoxorubicin: A Deep Dive into its pH-Dependent Mechanism of

Action
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Abstract
Aconityldoxorubicin (ADR) represents a promising advancement in targeted cancer

chemotherapy. As a prodrug of the potent anthracycline antibiotic doxorubicin (DOX), ADR is

engineered for conditional activation within the acidic microenvironments characteristic of tumor

tissues and intracellular compartments. This design leverages a pH-sensitive cis-aconityl

linkage to tether doxorubicin to a carrier molecule, effectively masking its cytotoxic activity until

it reaches the desired site of action. This targeted release mechanism aims to enhance the

therapeutic index of doxorubicin by maximizing its efficacy against cancerous cells while

minimizing systemic toxicity. This technical guide provides a comprehensive overview of the

mechanism of action of Aconityldoxorubicin, detailing its pH-dependent activation, cellular

uptake, and intracellular drug release.

Introduction: The Rationale for pH-Sensitive
Prodrugs
The clinical utility of potent chemotherapeutic agents like doxorubicin is often hampered by a

narrow therapeutic window and significant off-target toxicities. Prodrug strategies that exploit

the physiological differences between tumor and normal tissues offer a compelling approach to

mitigate these limitations. The tumor microenvironment is often characterized by extracellular

acidosis (pH 6.5-7.2), and upon cellular uptake, drug-carrier conjugates are typically trafficked

through endosomal and lysosomal compartments where the pH is even lower (pH 4.5-6.5).

This pH gradient provides a unique opportunity for the design of drug delivery systems that

remain stable at physiological pH (7.4) but are triggered to release their cytotoxic payload in

acidic environments.

Aconityldoxorubicin is a prime example of such a system. It utilizes an acid-labile cis-aconityl

linkage that undergoes rapid hydrolysis at acidic pH, thereby liberating the active doxorubicin

molecule. This targeted activation is designed to improve the biodistribution and anticancer

efficacy of the chemotherapeutic agent in vivo.

The Core Mechanism: pH-Dependent Hydrolysis
The central feature of Aconityldoxorubicin's mechanism is the acid-catalyzed cleavage of the

amide bond formed between doxorubicin and the cis-aconityl group. This linkage is relatively

stable at the neutral pH of the bloodstream, ensuring minimal premature drug release and
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associated systemic side effects. However, upon exposure to the acidic conditions prevalent in

tumor tissues or within cellular lysosomes, the cis-aconityl moiety facilitates an intramolecular

acid-catalyzed hydrolysis. This process leads to the regeneration of the active doxorubicin.

The rate of this hydrolysis is highly pH-dependent, with significantly accelerated cleavage

occurring at lower pH values. This differential stability is the cornerstone of ADR's targeted

action, enabling selective drug release in the desired pathological environments.

Systemic Circulation (pH 7.4)

Tumor Microenvironment / Lysosome (pH < 6.5)

Aconityldoxorubicin (Stable Prodrug) AconityldoxorubicinExposure to Acidic pH

Doxorubicin (Active Drug)

Hydrolysis

cis-Aconityl CarrierHydrolysis

Click to download full resolution via product page

Caption: pH-Dependent Activation of Aconityldoxorubicin.

Cellular Uptake and Intracellular Trafficking
When incorporated into a nanoparticle or other delivery vehicle, Aconityldoxorubicin is

typically taken up by cancer cells through endocytosis. Following internalization, the drug-

loaded nanoparticles are trafficked through the endo-lysosomal pathway. As the endosomes

mature into lysosomes, the internal pH progressively decreases, creating the ideal environment

for the cleavage of the cis-aconityl linkage and the subsequent release of doxorubicin.

Once liberated, doxorubicin can then diffuse out of the lysosome and into the cytoplasm,

ultimately reaching its primary site of action: the cell nucleus. In the nucleus, doxorubicin

intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen

species, all of which contribute to its potent cytotoxic effects.
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Cellular Uptake and Drug Release Workflow

ADR-Nanoparticle (Extracellular Space, pH 7.4)

Endocytosis

Early Endosome (pH ~6.0-6.5)

Late Endosome / Lysosome (pH ~4.5-5.5)

Maturation

Doxorubicin Release

Acid-Catalyzed Hydrolysis

Doxorubicin in Cytoplasm

Doxorubicin in Nucleus (DNA Intercalation)

Click to download full resolution via product page

Caption: Intracellular Trafficking and Activation of Aconityldoxorubicin.
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Quantitative Analysis of pH-Dependent Drug
Release
The pH-sensitive release of doxorubicin from Aconityldoxorubicin conjugates is a critical

parameter for its efficacy. In vitro drug release studies consistently demonstrate a significantly

higher rate and extent of doxorubicin release at acidic pH compared to physiological pH.

pH Time (hours)
Cumulative DOX
Release (%)

Reference

7.4 48 ~20

5.0 48 ~80

This data clearly illustrates the acid-labile nature of the cis-aconityl linkage. The slow release at

pH 7.4 suggests good stability in the bloodstream, while the rapid release at pH 5.0 indicates

efficient drug liberation within the acidic environment of lysosomes. Some studies have shown

that Aconityldoxorubicin-loaded nanoparticles exhibit greater cytotoxicity to cancer cells,

particularly at low pH, when compared to free doxorubicin.

Experimental Protocols
Synthesis of Aconityldoxorubicin
The synthesis of Aconityldoxorubicin typically involves the reaction of doxorubicin with cis-

aconitic anhydride.

Materials:

Doxorubicin hydrochloride

cis-Aconitic anhydride

Triethylamine

Dimethylformamide (DMF)

Procedure:
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Doxorubicin hydrochloride is dissolved in DMF, and triethylamine is added to neutralize the

hydrochloride.

cis-Aconitic anhydride, dissolved in DMF, is added dropwise to the doxorubicin solution at

room temperature with constant stirring.

The reaction is allowed to proceed for a specified period, often overnight, in the dark to

prevent photodegradation.

The resulting Aconityldoxorubicin product is then purified, typically by precipitation in a

non-solvent like diethyl ether, followed by washing and drying under vacuum.

In Vitro pH-Dependent Drug Release Study
This experiment is designed to quantify the release of doxorubicin from the

Aconityldoxorubicin conjugate at different pH values.

Materials:

Aconityldoxorubicin conjugate (e.g., ADR-loaded nanoparticles)

Phosphate-buffered saline (PBS) at pH 7.4

Acetate buffer at pH 5.0

Dialysis membrane (with an appropriate molecular weight cut-off)

Spectrofluorometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

A known amount of the Aconityldoxorubicin conjugate is dispersed in the release medium

(PBS at pH 7.4 or acetate buffer at pH 5.0) and placed inside a dialysis bag.

The dialysis bag is then immersed in a larger volume of the corresponding release medium

and incubated at 37°C with gentle shaking.
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At predetermined time intervals, aliquots of the external release medium are withdrawn, and

the concentration of released doxorubicin is measured using a spectrofluorometer

(measuring fluorescence intensity) or HPLC.

An equal volume of fresh release medium is added back to maintain a constant volume.

The cumulative percentage of drug release is calculated and plotted against time.

Conclusion and Future Perspectives
The mechanism of action of Aconityldoxorubicin is a well-defined example of a pH-sensitive

prodrug strategy. By exploiting the acidic tumor microenvironment and the endo-lysosomal

pathway, Aconityldoxorubicin achieves targeted drug delivery, which has the potential to

enhance therapeutic efficacy and reduce off-target toxicity. The cis-aconityl linkage has proven

to be an effective pH-sensitive linker for this purpose.

Future research in this area may focus on the development of novel carrier systems for

Aconityldoxorubicin to further improve its pharmacokinetic profile and tumor-targeting

capabilities. Additionally, combining this pH-sensitive approach with other targeting modalities,

such as receptor-mediated targeting, could lead to even more specific and effective cancer

therapies. The principles underlying the design of Aconityldoxorubicin can also be applied to

a wide range of other potent anticancer agents, opening up new avenues for the development

of next-generation targeted chemotherapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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